molecular formula C40H68N2O31 B164696 p-Lacto-N-hexaose (pLNH) CAS No. 64331-48-2

p-Lacto-N-hexaose (pLNH)

Cat. No. B164696
CAS RN: 64331-48-2
M. Wt: 1073 g/mol
InChI Key: JBUKBMAGFHJXMR-CFKMSTDISA-N
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Description

P-Lacto-N-hexaose (pLNH) is a type of oligosaccharide, which is a carbohydrate molecule made up of a small number of simple sugars. It is a product of lactose, a disaccharide found in milk, and is a component of human milk oligosaccharides (HMOs). HMOs are complex carbohydrates that are only found in breast milk, and pLNH is one of the most abundant types of HMOs.

Scientific Research Applications

Isolation and Structural Elucidation

  • p-Lacto-N-hexaose (pLNH) and its derivatives have been isolated from human milk, providing insights into their structures. These oligosaccharides, including fucosyllacto-N-hexaose and sialyl fucosyllacto-N-hexaose, have been characterized using techniques like borate paper electrophoresis and glycosidase digestion (Yamashita, Tachibana, & Kobata, 1977).

Chemical Synthesis

  • The first synthesis of pLNH, using a convergent strategy, has been accomplished. This synthetic approach is significant for understanding the complex structures of human milk oligosaccharides (Bandara, Stine, & Demchenko, 2019).

Tumor-Associated Antigens

  • Synthesized derivatives of pLNH, such as di- and trifucosylated para-lacto-N-hexaose, have been linked to tumor-associated antigens. These structures, present in human milk, show potential in cancer research (Nilsson, Lönn, & Norberg, 1991).

High-Performance Liquid Chromatography (HPLC) Characterization

  • The use of HPLC and proton NMR spectroscopy has been instrumental in characterizing lacto-N-hexaose and its fucosylated derivatives from human milk. This helps in understanding the structural composition of these complex sugars (Dua, Goso, Dube, & Bush, 1985).

Application in Microbial Metabolism

  • pLNH's metabolic pathway involving N-acetylhexosamine 1-kinase has been identified in Bifidobacterium longum, which suggests its role in intestinal colonization and interaction with human milk oligosaccharides (Nishimoto & Kitaoka, 2007).

Binding to Helicobacter pylori

  • Lacto-N-difucohexaose I, a derivative of pLNH, has been synthesized for its potential to bind to Helicobacter pylori, indicating its relevance in studying bacterial pathogenesis and host-microbe interactions (Miyazaki, Sato, Furukawa, & Ajisaka, 2010).

Chemoenzymatic Synthesis

  • The chemoenzymatic synthesis of pLNH combines chemical and enzymatic methods, demonstrating the complexity of human milk oligosaccharides and providing avenues for detailed structural studies (Ooi et al., 2022).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31?,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUKBMAGFHJXMR-CFKMSTDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68N2O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745488
Record name p-Lacto-N-hexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1073.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Lacto-N-hexaose (pLNH)

CAS RN

64331-48-2
Record name p-Lacto-N-hexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
JT Adamson, K Håkansson - Analytical chemistry, 2007 - ACS Publications
We extend the application of electron capture dissociation (ECD) (which requires at least two charges) to oligosaccharides without basic functionalities by utilizing alkali, alkaline earth, …
Number of citations: 152 pubs.acs.org
S Sato, RC Hughes - Journal of Biological Chemistry, 1992 - Elsevier
The carbohydrate binding specificity of Mr = 30,000 lectin (CBP30) from baby hamster kidney (BHK) cells has been studied by inhibition of binding of the radiolabeled lectin to …
Number of citations: 373 www.sciencedirect.com
CJ Akor, CJ Cassady - Journal of the American Society for Mass …, 2023 - ACS Publications
In-source decay (ISD) and high-energy collision-induced dissociation (HE-CID) were explored to provide structural information on alkali metal-adducted linear and stacked …
Number of citations: 3 pubs.acs.org
Y Liu, B Xia, TJ Gleason, U Castañeda, M He… - Molecular genetics and …, 2012 - Elsevier
Classic galactosemia is a potentially lethal metabolic disorder that results from profound impairment of the enzyme galactose-1-phosphate uridylyltransferase (GALT); despite decades …
Number of citations: 40 www.sciencedirect.com
S Tahata, K Raymond, M Quade… - American Journal of …, 2022 - Wiley Online Library
Leukocyte adhesion deficiency type II (LAD II, also known as SLC35C1‐congenital disorder of glycosylation) is an autosomal recessive disorder characterized by growth and cognitive …
Number of citations: 6 onlinelibrary.wiley.com
Z Li, C Gao, Y Zhang, AS Palma, RA Childs… - Molecular & Cellular …, 2018 - ASBMB
O-glycosylation is a post-translational modification of proteins crucial to molecular mechanisms in health and disease. O-glycans are typically highly heterogeneous. The involvement of …
Number of citations: 21 www.mcponline.org
B Xia, W Zhang, X Li, R Jiang, T Harper, R Liu… - Analytical …, 2013 - Elsevier
Congenital disorders of glycosylation (CDGs) are caused by defects in genes that participate in biosynthetic glycosylation pathways. To date, 19 different genetic defects in N-…
Number of citations: 72 www.sciencedirect.com
W Zhou - 2011 - search.proquest.com
Glycosylation is one of the most prevalent post-translational modifications (PTMs), playing key roles in various biological activities. Characterization of protein glycosylation faces unique …
Number of citations: 2 search.proquest.com

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